
10-Hydroxymethyl-7-methylbenz(c)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hydroxymethyl-7-methylbenz(c)acridine (C-1305) is a synthetic compound that belongs to the acridine family. It has been the subject of extensive research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. C-1305 has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
作用机制
The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 10-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
生化和生理效应
10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce apoptosis, inhibit DNA synthesis, and inhibit the activity of topoisomerase II. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of ROS, which can lead to oxidative stress and cell death. In HIV-infected cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to inhibit viral replication by interfering with the reverse transcriptase enzyme.
实验室实验的优点和局限性
One of the advantages of 10-Hydroxymethyl-7-methylbenz(c)acridine is its broad range of biological activities, which makes it a promising candidate for further research. However, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. For example, 10-Hydroxymethyl-7-methylbenz(c)acridine is highly toxic and requires careful handling. In addition, the synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research on 10-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of analogs of 10-Hydroxymethyl-7-methylbenz(c)acridine with improved activity and reduced toxicity. Another area of interest is the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its antitumor and antiviral activity. In addition, further research is needed to fully understand the mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine and its potential applications in various fields.
Conclusion:
In conclusion, 10-Hydroxymethyl-7-methylbenz(c)acridine is a synthetic compound that has been the subject of extensive research due to its potential applications in various fields. The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine requires specialized equipment and expertise, and it exhibits a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Despite its potential, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. Future research on 10-Hydroxymethyl-7-methylbenz(c)acridine should focus on the development of analogs with improved activity and reduced toxicity, as well as the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its activity.
合成方法
The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine involves the condensation of 4-methyl-1-naphthoic acid with formaldehyde in the presence of sulfuric acid. The resulting product is then further reacted with methylamine to yield 10-Hydroxymethyl-7-methylbenz(c)acridine. Other methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine have also been reported, including one-pot reactions and microwave-assisted synthesis.
科学研究应用
10-Hydroxymethyl-7-methylbenz(c)acridine has been the subject of extensive research due to its potential applications in various fields. In the medical field, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antimicrobial activity against a range of bacteria and fungi.
属性
CAS 编号 |
160543-08-8 |
|---|---|
产品名称 |
10-Hydroxymethyl-7-methylbenz(c)acridine |
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC 名称 |
(7-methylbenzo[c]acridin-10-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-6-13(11-21)10-18(15)20-19-16(12)9-7-14-4-2-3-5-17(14)19/h2-10,21H,11H2,1H3 |
InChI 键 |
RFUAMQCKKXWCFF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
规范 SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
其他 CAS 编号 |
160543-08-8 |
同义词 |
10-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
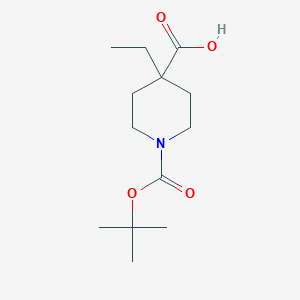
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
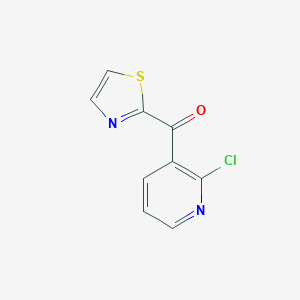
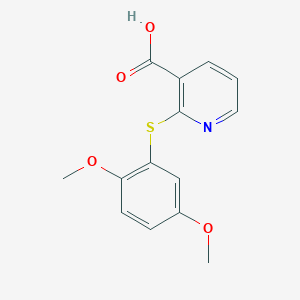
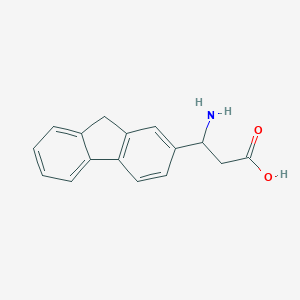

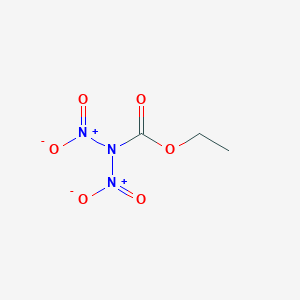
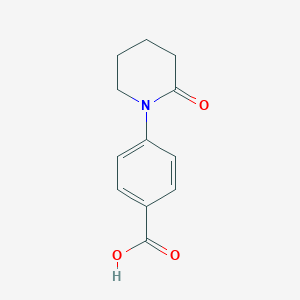
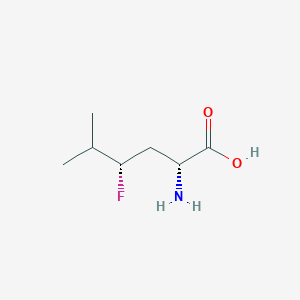
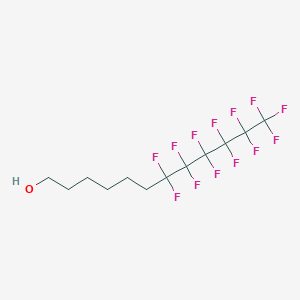
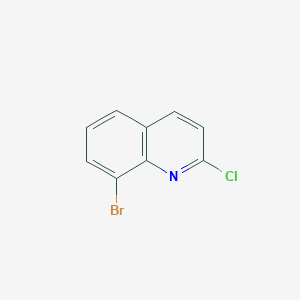
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)